molecular formula C43H53NO14 B601182 4-Epidocetaxel CAS No. 153381-68-1

4-Epidocetaxel

Cat. No. B601182
CAS RN: 153381-68-1
M. Wt: 807.88
InChI Key:
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Description

4-Epidocetaxel is a complex diterpenoid molecule . It has a molecular formula of C43H53NO14 and a molecular weight of 807.8792 . It is a semisynthetic analogue of paclitaxel .


Molecular Structure Analysis

4-Epidocetaxel has 11 defined stereocentres . It’s a large molecule with a complex structure, which includes multiple functional groups such as esters and ethers .


Physical And Chemical Properties Analysis

4-Epidocetaxel has a density of 1.4±0.1 g/cm3, a boiling point of 900.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has 15 hydrogen bond acceptors, 5 hydrogen bond donors, and 13 freely rotating bonds .

Scientific Research Applications

Chemical Properties

“7-EPI-DOCETAXEL” or “4-Epidocetaxel” is a chemical compound with the CAS Number 153381-68-1 . It has a molecular formula of C43H53NO14 and a molecular weight of 807.88 . It is also known as Docetaxel Impurity C, Docetaxel EP Impurity C, and 7-Epitaxotere .

Mechanism of Action

Like paclitaxel, 4-Epidocetaxel promotes the assembly and stabilization of microtubules, essential components of the cellular cytoskeleton that play a crucial role in cell division, motility, and shape. By stabilizing microtubules, 4-epidocetaxel disrupts mitosis, the process by which a cell divides, leading to cell cycle arrest and ultimately cell death. However, unlike paclitaxel, which binds to the β-tubulin subunit of microtubules, 4-epidocetaxel binds to a different site on the microtubule, potentially explaining its distinct cytotoxicity profile. This difference may also contribute to 4-epidocetaxel’s potential to overcome resistance to paclitaxel observed in some cancers.

Preclinical Studies

4-Epidocetaxel has demonstrated promising antitumor activity in various preclinical models, including breast cancer, non-small cell lung cancer, prostate cancer, and ovarian cancer. Studies have shown that 4-epidocetaxel inhibits tumor growth, induces apoptosis (programmed cell death), and suppresses tumor cell invasion and metastasis.

Pharmaceutical Formulations

The objective of some research work is to develop Docetaxel-loaded niosomes to overcome issues such as poor solubility, lower bioavailability, and serious side effects, and investigate the anticancer effect on breast cancer . The developed Docetaxel niosomes showed a sustained release behavior and lower in vitro cytotoxicity when compared to plain Docetaxel .

Tumor Resistance

The presence of 7-epidocetaxel in docetaxel injection and in vivo epimerisation has been reported to be the cause for development of tumor resistance to chemotherapy including docetaxel by inducing tumor cell protein cytochrome P450 1B1 .

Commercial Availability

7-EPI-DOCETAXEL is commercially available for scientific research . It is sold by several companies, including Sigma-Aldrich and Enzo .

Mechanism of Action

Target of Action

7-EPI-DOCETAXEL, also known as 4-Epidocetaxel, is a semisynthetic analogue of paclitaxel . Its primary target is microtubulin , a protein that plays a crucial role in cell division .

Mode of Action

7-EPI-DOCETAXEL binds to microtubulin reversibly with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death . Compared to paclitaxel, 7-EPI-DOCETAXEL is two times more potent as an inhibitor of microtubule depolymerization .

Biochemical Pathways

The primary biochemical pathway affected by 7-EPI-DOCETAXEL is the microtubule dynamics . By binding to microtubules, it stabilizes their structure and inhibits their depolymerization . This action disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of 7-EPI-DOCETAXEL are complex, with high interpatient variability . It has a high volume of distribution and clearance, indicative of extensive drug distribution and protein binding

Result of Action

The molecular effect of 7-EPI-DOCETAXEL is the stabilization of microtubules, which leads to the disruption of cell division and promotion of cell death . On a cellular level, this results in the inhibition of tumor growth . The in vivo antitumor effectiveness of 7-epi-docetaxel was found to be inferior to that of docetaxel .

Action Environment

The action, efficacy, and stability of 7-EPI-DOCETAXEL can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that inhibit or induce Cytochrome P450 3A4 (CYP3A4), can affect the metabolism and hence the effectiveness of 7-EPI-DOCETAXEL . .

Safety and Hazards

4-Epidocetaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility and the unborn child .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZOTLJHXYCWBA-MQOKZWAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165318
Record name 4-Epidocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153381-68-1
Record name 4-Epidocetaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153381681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Epidocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPIDOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVQ8BYC7MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does the presence of 7-epi-Docetaxel impact Docetaxel formulations?

A1: 7-epi-Docetaxel, as a degradation product of Docetaxel, can form during storage and impact the stability of pharmaceutical formulations. [, ] Research focuses on minimizing the formation of 7-epi-Docetaxel during Docetaxel manufacturing and storage. One study demonstrated that incorporating specific amino acids during the preparation of Docetaxel albumin nanoparticles could significantly inhibit 7-epi-Docetaxel formation. []

Q2: Are there methods to synthesize 7-epi-taxanes, including 7-epi-Docetaxel?

A2: Yes, researchers have developed methods for the efficient synthesis of 7-epi-taxanes, including 7-epi-Docetaxel, from natural taxanes. [] This method involves the inversion of the 7-hydroxyl group using silver(I) oxide as a catalyst and dimethylformamide as a solvent. This process is effective for both the parent taxane and its derivatives, such as Docetaxel.

Q3: Beyond its presence as an impurity, is there any research on 7-epi-Docetaxel as a standalone compound?

A3: Research has explored the synthesis and preliminary anticancer activity of 7-epi-taxane derivatives. [] Scientists synthesized various ester derivatives of 7-epi-taxane, modifying the C-13 position with different amino acid moieties. These derivatives were tested for their anticancer activity, and some showed promising selectivity against specific cancer cell lines. This suggests potential for 7-epi-taxane derivatives as standalone therapeutic agents.

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